molecular formula C15H22ClN3O2 B4747059 4-(5-chloro-2-methylphenyl)-N-(2-methoxyethyl)-1-piperazinecarboxamide

4-(5-chloro-2-methylphenyl)-N-(2-methoxyethyl)-1-piperazinecarboxamide

Cat. No.: B4747059
M. Wt: 311.81 g/mol
InChI Key: VUJAVITUMQELBM-UHFFFAOYSA-N
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Description

4-(5-chloro-2-methylphenyl)-N-(2-methoxyethyl)-1-piperazinecarboxamide, also known as GSK-3β inhibitor VIII, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent and selective inhibitor of glycogen synthase kinase-3 beta (GSK-3β), an enzyme that plays a crucial role in many cellular processes, including cell differentiation, proliferation, and apoptosis.

Mechanism of Action

The mechanism of action of 4-(5-chloro-2-methylphenyl)-N-(2-methoxyethyl)-1-piperazinecarboxamideβ inhibitor VIII involves the inhibition of this compoundβ activity. This compoundβ is a serine/threonine kinase that phosphorylates many cellular proteins, including glycogen synthase, tau protein, and beta-catenin. Inhibiting this compoundβ activity leads to the dephosphorylation of these proteins, resulting in a cascade of downstream effects. In cancer, inhibiting this compoundβ activity leads to the inhibition of tumor growth and induction of apoptosis. In Alzheimer's disease, inhibiting this compoundβ activity leads to the reduction of neurofibrillary tangles and improvement of cognitive function. In diabetes, inhibiting this compoundβ activity leads to the improvement of insulin sensitivity and glucose uptake.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compoundβ inhibitor VIII are dependent on the specific disease or condition being studied. In cancer, this compoundβ inhibitor VIII has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In Alzheimer's disease, this compoundβ inhibitor VIII has been shown to reduce the formation of neurofibrillary tangles and improve cognitive function in animal models. In diabetes, this compoundβ inhibitor VIII has been shown to improve insulin sensitivity and glucose uptake in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(5-chloro-2-methylphenyl)-N-(2-methoxyethyl)-1-piperazinecarboxamideβ inhibitor VIII in lab experiments include its potency and selectivity for this compoundβ, its ability to inhibit this compoundβ activity in vivo and in vitro, and its potential therapeutic applications in various diseases. The limitations of using this compoundβ inhibitor VIII in lab experiments include its potential toxicity and off-target effects, the need for further studies to determine its optimal dosage and administration, and the need for further studies to determine its long-term safety and efficacy.

Future Directions

There are several future directions for the study of 4-(5-chloro-2-methylphenyl)-N-(2-methoxyethyl)-1-piperazinecarboxamideβ inhibitor VIII. One direction is the further exploration of its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. Another direction is the development of more potent and selective this compoundβ inhibitors with fewer off-target effects and improved safety and efficacy. Additionally, further studies are needed to determine the optimal dosage and administration of this compoundβ inhibitor VIII for different diseases and patient populations.

Scientific Research Applications

The 4-(5-chloro-2-methylphenyl)-N-(2-methoxyethyl)-1-piperazinecarboxamideβ inhibitor VIII has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer, this compoundβ is known to play a crucial role in tumor growth and progression. Inhibiting this compoundβ activity has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In Alzheimer's disease, this compoundβ is involved in the formation of neurofibrillary tangles, a hallmark of the disease. Inhibiting this compoundβ activity has been shown to reduce the formation of neurofibrillary tangles and improve cognitive function in animal models. In diabetes, this compoundβ is involved in insulin signaling and glucose metabolism. Inhibiting this compoundβ activity has been shown to improve insulin sensitivity and glucose uptake in animal models.

Properties

IUPAC Name

4-(5-chloro-2-methylphenyl)-N-(2-methoxyethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O2/c1-12-3-4-13(16)11-14(12)18-6-8-19(9-7-18)15(20)17-5-10-21-2/h3-4,11H,5-10H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUJAVITUMQELBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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